molecular formula C19H21N3O2 B12467320 2-Amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B12467320
M. Wt: 323.4 g/mol
InChI Key: UCYKJRVAODCNIR-UHFFFAOYSA-N
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Description

2-Amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with an amino group, a dimethoxyphenyl group, a methyl group, and a carbonitrile group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method includes the condensation of aromatic aldehydes, malononitrile, methyl ketones, and ammonium acetate in the presence of a catalyst such as iron (III) phosphate . The reaction is usually carried out in ethanol or methanol under reflux conditions to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of recyclable catalysts like iron (III) phosphate suggest potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide for bromination and various solvents like dichloromethane for carrying out the reactions . The conditions often involve room temperature reactions or mild heating.

Major Products

Major products formed from these reactions include brominated derivatives and other substituted quinoline compounds .

Mechanism of Action

The exact mechanism of action for 2-Amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is not fully understood. it is believed to interact with molecular targets through its functional groups, potentially affecting various biochemical pathways . Further research is needed to elucidate the specific molecular targets and pathways involved.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C19H21N3O2/c1-11-5-4-6-13-17(14(10-20)19(21)22-18(11)13)12-7-8-15(23-2)16(9-12)24-3/h7-9,11H,4-6H2,1-3H3,(H2,21,22)

InChI Key

UCYKJRVAODCNIR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C(C(=C(N=C12)N)C#N)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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